An In-depth Technical Guide to 2,5-Dichlorophenylhydrazine Hydrochloride for Advanced Research and Pharmaceutical Development
An In-depth Technical Guide to 2,5-Dichlorophenylhydrazine Hydrochloride for Advanced Research and Pharmaceutical Development
This guide provides a comprehensive technical overview of 2,5-Dichlorophenylhydrazine hydrochloride (CAS No. 50709-35-8), a crucial chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, analytical characterization, and applications, with a focus on providing practical, field-proven insights.
Core Compound Profile: 2,5-Dichlorophenylhydrazine Hydrochloride
2,5-Dichlorophenylhydrazine hydrochloride is a substituted phenylhydrazine derivative that serves as a vital building block in organic synthesis. Its chemical structure, featuring a dichlorinated phenyl ring and a hydrazine hydrochloride moiety, makes it a versatile reagent for constructing a variety of heterocyclic compounds, many of which exhibit significant biological activity.
CAS Number: 50709-35-8[1][2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and experimentation. The key properties of 2,5-Dichlorophenylhydrazine hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇Cl₃N₂ | [1][2] |
| Molecular Weight | 213.49 g/mol | [1] |
| Melting Point | 208 °C (decomposes) | [1] |
| Appearance | Crystalline solid | [4] |
| Purity | Typically ≥98% | [1] |
| InChI Key | RQZTURFFWSJCMT-UHFFFAOYSA-N |
Synthesis and Purification: A Validated Approach
The synthesis of substituted phenylhydrazines, including the 2,5-dichloro derivative, generally follows a well-established pathway involving the diazotization of the corresponding aniline followed by reduction. This process ensures a high-purity product suitable for sensitive downstream applications in pharmaceutical development.
Synthetic Workflow Overview
The synthesis of 2,5-Dichlorophenylhydrazine hydrochloride is typically a two-step process starting from 2,5-dichloroaniline. The following diagram illustrates the key transformations.
Caption: General scheme for pyrazole synthesis.
Experimental Protocol: Synthesis of a Pyrazole Derivative
This protocol outlines the synthesis of a pyrazole derivative from 2,5-Dichlorophenylhydrazine hydrochloride and a β-ketoester.
Materials:
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2,5-Dichlorophenylhydrazine hydrochloride
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Ethyl acetoacetate (or another suitable β-ketoester)
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Ethanol
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Glacial Acetic Acid (catalyst)
Procedure:
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Reaction Setup:
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In a round-bottom flask, dissolve 2,5-Dichlorophenylhydrazine hydrochloride and an equimolar amount of ethyl acetoacetate in ethanol.
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Add a catalytic amount of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction.
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Reaction Execution:
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Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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-
Product Isolation:
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After the reaction is complete, cool the mixture to room temperature.
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The pyrazole product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield the pure pyrazole derivative.
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Analytical Characterization
Ensuring the purity and identity of 2,5-Dichlorophenylhydrazine hydrochloride is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.
HPLC Method for Purity Analysis
A reverse-phase HPLC method can be developed to separate 2,5-Dichlorophenylhydrazine hydrochloride from potential impurities, such as positional isomers or starting materials. [4] Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |
| Detection | UV detection at an appropriate wavelength (e.g., 254 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
This method allows for the accurate quantification of the purity of 2,5-Dichlorophenylhydrazine hydrochloride and the detection of any impurities. [4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,5-Dichlorophenylhydrazine hydrochloride.
Hazard Identification:
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Pictograms: GHS05 (Corrosion) [5]* Signal Word: Danger [5]* Hazard Statements: H314 - Causes severe skin burns and eye damage. [5]* Precautionary Statements: P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 [5] Handling and Storage:
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Handle in a well-ventilated area, preferably in a chemical fume hood. [6][7]* Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [7]* Store in a tightly closed container in a cool, dry place away from incompatible materials. [6]* In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. [6][7]
Conclusion
2,5-Dichlorophenylhydrazine hydrochloride is a valuable and versatile reagent in the field of organic synthesis, particularly for the development of novel pharmaceutical compounds. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development. The protocols and information provided in this guide are intended to equip scientists and researchers with the necessary knowledge to confidently work with this important chemical intermediate.
References
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Chem-Supply. (n.d.). 2,5-Dichlorophenylhydrazine hydrochloride SDS/MSDS. Retrieved from [Link]
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SIELC Technologies. (2018). Hydrazine, (2,5-dichlorophenyl)-. Retrieved from [Link]
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Industrial Additives. (2024). Application of 2,3-dichlorophenylhydrazine hydrochloride. Retrieved from [Link]
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NIST. (n.d.). Hydrazine, (2,5-dichlorophenyl)-. Retrieved from [Link]
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Organic Syntheses. (n.d.). Phenylhydrazine Hydrochloride. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Unlock Pharmaceutical Innovation: The Role of 4-Chlorophenylhydrazine HCl. Retrieved from [Link]
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Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
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PubChem. (n.d.). (2,5-Dichlorophenyl)hydrazine. Retrieved from [Link]
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